molecular formula C16H19BrFN5O B10993088 N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10993088
M. Wt: 396.26 g/mol
InChI Key: JQOFLCXIUPZMHI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and fluoro-substituted phenyl ring, a tetrazole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

    Coupling with the Phenyl Ring: The bromo and fluoro-substituted phenyl ring can be coupled with the tetrazole-cyclohexyl intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclohexyl group can yield cyclohexanone, while nucleophilic substitution of the bromo group can introduce various functional groups like amines or ethers.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • N-(4-bromo-2-chlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]propionamide

Uniqueness

The uniqueness of N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluoro groups on the phenyl ring, along with the tetrazole and cyclohexyl moieties, provides a unique scaffold for interaction with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H19BrFN5O

Molecular Weight

396.26 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H19BrFN5O/c17-12-4-5-14(13(18)8-12)20-15(24)9-16(6-2-1-3-7-16)10-23-11-19-21-22-23/h4-5,8,11H,1-3,6-7,9-10H2,(H,20,24)

InChI Key

JQOFLCXIUPZMHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=C(C=C(C=C2)Br)F)CN3C=NN=N3

Origin of Product

United States

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